Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate
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Overview
Description
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a thiophene ring, a phenyl group, and a chloroacetyl moiety
Preparation Methods
The synthesis of Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate typically involves multiple steps. One common synthetic route includes the reaction of 2-chloro-2-phenylacetyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then reacted with a thiophene derivative under specific conditions to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Scientific Research Applications
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets. The chloroacetyl moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The phenyl and thiophene rings contribute to the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methyl-2-thiophenecarboxylate can be compared with similar compounds such as phenylacetone and other thiophene derivatives. Unlike phenylacetone, which is primarily used in the synthesis of amphetamines, this compound has a broader range of applications in medicinal chemistry and industrial processes. Its unique combination of functional groups makes it a versatile intermediate for various chemical reactions .
Properties
IUPAC Name |
methyl 3-[(2-chloro-2-phenylacetyl)amino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-9-8-21-13(15(19)20-2)12(9)17-14(18)11(16)10-6-4-3-5-7-10/h3-8,11H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTWNXBMWQHXXHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C(C2=CC=CC=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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